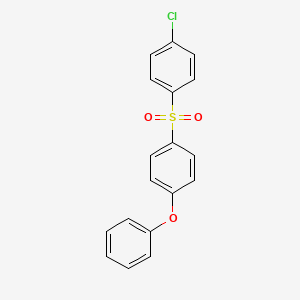

4-Chlorophenyl 4-phenoxyphenyl sulfone

Description

Contextualization of Sulfone Chemistry in Agricultural and Environmental Research

Sulfones are a class of organosulfur compounds characterized by a sulfonyl group (R-S(=O)₂-R') and are noted for their high stability. thieme-connect.combritannica.com This chemical robustness contributes to their utility in various applications, including as precursors for high-performance polymers and as active ingredients in pharmaceuticals and agrochemicals. wikipedia.orgthieme-connect.comnih.gov In the agricultural sector, the sulfone functional group is embedded in various important agrochemicals. thieme-connect.com The stability of these compounds means they can persist in the environment, leading to research on their presence and mobility in soil and water. who.intinchem.org

The strong electron-withdrawing nature of the sulfonyl group is a key feature of its chemistry, influencing the reactivity of adjacent atoms and enabling its use as a versatile building block in organic synthesis. wikipedia.org Research in environmental science often focuses on the detection and degradation of sulfone-containing compounds used in agriculture. For instance, studies have shown that a compound like Tetradifon is persistent and only slightly mobile in soils, with degradation occurring more rapidly under aerobic conditions. who.int

Historical Development and Initial Academic Characterization of 4-Chlorophenyl 4-phenoxyphenyl Sulfone (Tetradifon) as a Chemical Entity

The compound commonly known as Tetradifon was introduced in the Netherlands in 1954 as a non-systemic acaricide, a pesticide that targets mites. who.int Its primary agricultural application is to control a wide range of phytophagous mites on crops such as fruit, vegetables, cotton, and ornamentals. chemicalbook.comscbt.com It acts primarily as an ovicide (killing eggs) and larvicide, targeting non-adult stages of mites. who.intscbt.com

The synthesis of Tetradifon is typically achieved through a Friedel-Crafts reaction, a fundamental method in organic chemistry for attaching substituents to aromatic rings. who.int This process involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with monochlorobenzene, using a catalyst such as anhydrous aluminum chloride or ferric chloride. who.intchemicalbook.com

Academically, Tetradifon is characterized as a white crystalline solid. chemicalbook.comwho.int It is chemically stable and resistant to hydrolysis by both acids and alkalis, as well as to heat and ultraviolet light. chemicalbook.comnih.gov This stability is a defining characteristic, contributing to its persistence in field applications. chemicalbook.com It is largely insoluble in water but shows solubility in various organic solvents, including chloroform (B151607) and aromatic hydrocarbons. who.intnih.gov

Table 1: Chemical and Physical Properties of Tetradifon

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene | who.intnih.gov |

| Synonyms | 4-chlorophenyl 2,4,5-trichlorophenyl sulfone; 2,4,4',5-Tetrachlorodiphenyl sulfone | who.intscbt.com |

| CAS Number | 116-29-0 | scbt.comcas.org |

| Molecular Formula | C12H6Cl4O2S | nih.govcas.org |

| Molar Mass | 356.05 g/mol | scbt.com |

| Appearance | White crystalline solid | chemicalbook.comwho.int |

| Melting Point | 145–147.5 °C | chemicalbook.comcas.org |

| Water Solubility | Very low (~0.078 mg/L at 20 °C) | nih.gov |

| Stability | Resistant to hydrolysis by acid and alkali; stable to heat and UV light | chemicalbook.comnih.gov |

Overview of Research Trajectories Related to Sulfone-Based Compounds

The sulfone functional group is a cornerstone in diverse areas of chemical research, far beyond its application in agrochemicals. The unique chemical properties of sulfones have established them as pivotal scaffolds in medicinal chemistry and materials science. thieme-connect.comnih.govresearchgate.net

Key Research Areas:

Organic Synthesis: Sulfones are highly versatile intermediates in organic synthesis, often described as "chemical chameleons" due to their adaptable reactivity. thieme-connect.comnih.gov They are integral to well-known reactions like the Ramberg–Bäcklund reaction and the Julia olefination, which are fundamental for creating carbon-carbon double bonds. wikipedia.orgthieme-connect.com Modern research focuses on developing more sustainable and efficient methods for synthesizing sulfones, including metal-catalyzed reactions, photocatalysis, and processes that utilize sulfur dioxide directly. nih.govnih.govmdpi.com

Medicinal Chemistry: A significant number of biologically active molecules and approved drugs contain the sulfone moiety. thieme-connect.comiomcworld.comnih.gov The sulfone group's ability to act as a rigid hydrogen bond acceptor allows it to interact effectively with biological targets. iomcworld.com Research in this area involves designing and synthesizing novel sulfone derivatives as potential therapeutic agents for a range of conditions. mdpi.comiomcworld.comresearchgate.net For example, dapsone, a diaryl sulfone, has been used as an antibiotic. thieme-connect.combritannica.com

Materials Science: In polymer chemistry, sulfone-containing monomers like 4,4′-dichlorodiphenyl sulfone and bisphenol S are used to produce high-performance polymers such as polysulfones (PES). wikipedia.orgwikipedia.org These materials are prized for their exceptional thermal stability, high strength, and resistance to corrosion and oxidation, making them suitable for applications in electronics, automotive parts, and even as replacements for metal in plumbing. wikipedia.orgbritannica.comwikipedia.org

The ongoing exploration of sulfone chemistry continues to yield novel synthetic methods and applications, underscoring the enduring importance of this functional group in contemporary science. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C18H13ClO3S |

|---|---|

Molecular Weight |

344.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-phenoxybenzene |

InChI |

InChI=1S/C18H13ClO3S/c19-14-6-10-17(11-7-14)23(20,21)18-12-8-16(9-13-18)22-15-4-2-1-3-5-15/h1-13H |

InChI Key |

XEARXWSVSONHPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chlorophenyl 4 Phenoxyphenyl Sulfone

Established Synthetic Routes and Mechanistic Insights for 4-Chlorophenyl 4-phenoxyphenyl Sulfone Production

The construction of the this compound molecule can be achieved through several synthetic strategies, ranging from traditional organic reactions to modern catalytic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Conventional Organic Synthesis Approaches

The primary conventional method for the synthesis of diaryl sulfones is the Friedel-Crafts sulfonylation reaction. wikipedia.orgnih.govlibretexts.orgyoutube.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the synthesis of this compound, this would involve the reaction of diphenyl ether (phenoxybenzene) with 4-chlorobenzenesulfonyl chloride. The reaction is typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). wikipedia.org The electrophile, a sulfonyl cation, is generated from the reaction of 4-chlorobenzenesulfonyl chloride with the Lewis acid. This electrophile then attacks the electron-rich phenoxybenzene ring. The substitution can occur at either the ortho or para position relative to the phenoxy group, with the para-substituted product generally being the major isomer due to steric hindrance at the ortho positions.

Another conventional approach is the Ullmann condensation, a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. nih.gov While traditionally used for synthesizing diaryl ethers and amines, modifications of the Ullmann reaction can be applied to the formation of diaryl sulfones, typically by coupling an aryl halide with a sulfinate salt. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Typical Conditions | Product |

| Friedel-Crafts | Diphenyl ether, 4-Chlorobenzenesulfonyl chloride | AlCl₃ | Inert solvent, elevated temperature | This compound |

| Ullmann Condensation | 4-Phenoxyphenyl halide, 4-Chlorophenylsulfinate salt or vice versa | Copper salt | High temperature, polar aprotic solvent | This compound |

Advanced Catalytic Methods in Sulfone Formation

Modern synthetic chemistry has seen the development of powerful cross-coupling reactions catalyzed by transition metals, which offer milder reaction conditions and broader functional group tolerance compared to conventional methods.

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has emerged as a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. Recent advancements have extended this methodology to the synthesis of diaryl sulfones. chemrxiv.orgchemrxiv.orgresearchgate.net One approach involves the coupling of an aryl boronic acid with an aryl sulfonyl chloride. For the synthesis of this compound, this could involve the reaction of 4-phenoxyphenylboronic acid with 4-chlorobenzenesulfonyl chloride or 4-chlorophenylboronic acid with 4-phenoxyphenylsulfonyl chloride, catalyzed by a palladium complex.

| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) |

| Pd(OAc)₂/RuPhos | RuPhos | K₃PO₄ | Toluene/Water | 70-90 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/Water | 65-85 |

Radiolabeling Strategies for Isotopic Tracing in Metabolism and Environmental Fate Studies

Radiolabeled compounds are invaluable tools for studying the metabolism, distribution, and environmental fate of chemical substances. nih.govnih.gov Isotopes such as Carbon-14 (¹⁴C) and Tritium (B154650) (³H) are commonly incorporated into the molecular structure to enable sensitive detection and quantification.

The synthesis of radiolabeled this compound would typically involve the use of a labeled precursor in one of the synthetic steps. For ¹⁴C-labeling, a common strategy is to introduce the label into one of the aromatic rings. This can be achieved by starting with a commercially available ¹⁴C-labeled precursor, such as [U-¹⁴C]phenol or [U-¹⁴C]chlorobenzene. uchicago.eduresearchgate.net

For instance, [U-¹⁴C]phenol could be used to synthesize ¹⁴C-labeled 4-phenoxyphenol, which can then be sulfonylated with 4-chlorobenzenesulfonyl chloride to yield the ¹⁴C-labeled target compound. Alternatively, ¹⁴C-labeled 4-chlorobenzenesulfonyl chloride could be prepared from ¹⁴C-chlorobenzene and then reacted with diphenyl ether. prepchem.comlookchem.comguidechem.comgoogle.comgoogle.com

Tritium labeling can often be achieved through catalytic hydrogen-isotope exchange reactions on the final compound or a late-stage intermediate. nih.gov This method involves treating the substrate with tritium gas (T₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Derivatization and Structural Modification of the this compound Scaffold

The derivatization of the this compound scaffold allows for the synthesis of novel analogues and congeners, which is crucial for exploring structure-activity relationships (SAR) and developing compounds with tailored properties.

Synthesis of Novel Analogues and Congeners

The synthesis of novel analogues can be achieved by modifying either of the two aromatic rings or the central sulfone group. For example, different substituents can be introduced onto the phenoxy or the chlorophenyl ring. This can be accomplished by starting with appropriately substituted precursors. For instance, using substituted phenols in the synthesis of the diphenyl ether moiety or employing substituted chlorobenzenesulfonyl chlorides would lead to a variety of analogues.

Furthermore, the ether linkage can be a point of modification. For example, replacing the oxygen atom with sulfur would yield a thioether analogue. The chlorine atom on the phenyl ring can also be replaced with other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Exploration of Substituent Effects on Chemical Reactivity

The electronic nature of substituents on the aromatic rings of this compound can significantly influence its chemical reactivity. lumenlearning.comlumenlearning.comnumberanalytics.comlibretexts.org Electron-donating groups (EDGs) such as alkyl or alkoxy groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, deactivating the rings towards electrophiles but activating them for nucleophilic aromatic substitution.

The sulfonyl group itself is a strong electron-withdrawing group, which deactivates both aromatic rings towards electrophilic substitution. However, it directs incoming electrophiles to the meta position relative to the sulfonyl group. The reactivity of the two rings is also influenced by the other substituents. The phenoxy group is an ortho, para-directing activator, while the chlorine atom is an ortho, para-directing deactivator. The interplay of these electronic effects determines the regioselectivity of further chemical transformations.

| Substituent (on phenoxy ring) | Electronic Effect | Expected Influence on Reactivity towards Electrophiles |

| -OCH₃ (Methoxy) | Electron-donating | Activation |

| -CH₃ (Methyl) | Electron-donating | Activation |

| -NO₂ (Nitro) | Electron-withdrawing | Deactivation |

| -CN (Cyano) | Electron-withdrawing | Deactivation |

Reactivity and Stability Under Diverse Chemical Conditions

Hydrolytic Stability of this compound

Specific studies detailing the hydrolytic stability of this compound, including its rate of hydrolysis under varying pH conditions and the identification of its hydrolysis products, are not currently available in published scientific literature.

Photochemical Transformations and Induced Degradation Pathways

There is a lack of specific research on the photochemical transformations and induced degradation pathways of this compound. Consequently, information regarding its photolytic stability, quantum yield, and the identity of its photodegradation products remains undetermined.

Molecular and Biochemical Mechanisms of Action Non Human Biological Systems

Disruption of Bioenergetic Pathways in Target Organisms

A prevalent mechanism of action for many modern acaricides involves the disruption of mitochondrial respiration, the core process of energy production in aerobic organisms. While direct evidence for 4-Chlorophenyl 4-phenoxyphenyl sulfone is scarce, the possibility of its interference with bioenergetic pathways warrants consideration.

Inhibition of Oxidative Phosphorylation Processes

Modulation of Mitochondrial ATP Synthase Activity

Mitochondrial ATP synthase is the enzyme responsible for the final step of ATP synthesis. Some pesticides exert their toxic effects by directly binding to and modulating the activity of this enzyme complex. Inhibition of ATP synthase would halt the production of ATP, leading to a rapid energetic crisis within the cell. Conversely, uncoupling agents can dissipate the proton gradient across the inner mitochondrial membrane that drives ATP synthesis, also resulting in energy depletion. Further research is necessary to determine if this compound interacts with and modulates the activity of mitochondrial ATP synthase in target organisms.

Stage-Specific Molecular Interactions in Acarid Development (e.g., Ovicidal and Larvicidal Mechanisms)

Evidence from related compounds suggests that sulfone-based acaricides can exhibit potent stage-specific toxicity, particularly affecting the egg and larval stages of mites. A patent for the structurally similar compound 4-chlorophenyl 4-chlorobenzene sulfonate highlights its primary efficacy as an ovicide, with significantly lower toxicity to adult mites. google.com This suggests a mechanism of action that interferes with critical developmental processes.

The molecular basis for such ovicidal and larvicidal activity could involve several targets. One potential mechanism is the inhibition of chitin (B13524) synthesis. nih.gov Chitin is a crucial structural component of the arthropod exoskeleton and eggshell. Disruption of its synthesis during embryonic or larval development would lead to lethal malformations and an inability to molt, effectively halting the life cycle. While this has been demonstrated for some novel oxazoline (B21484) sulfone derivatives, it remains to be confirmed for this compound. nih.gov

Comparative Molecular Mechanisms with Other Acaricidal Chemistries

The landscape of acaricidal chemistries is diverse, with various modes of action targeting different physiological and biochemical pathways in mites. Many newer classes of acaricides have been found to affect mitochondrial respiration. nih.gov A comparative analysis would likely place this compound within the broader category of metabolic inhibitors, should its mechanism indeed involve the disruption of bioenergetic pathways.

For instance, other acaricides are known to act as inhibitors of mitochondrial electron transport chain complexes, such as Complex I (e.g., pyridaben) or Complex III (e.g., acequinocyl). A detailed investigation into the specific mitochondrial targets of this compound would be required to draw direct comparisons with these established acaricides. If its primary mode of action is as a chitin synthesis inhibitor, it would be mechanistically distinct from these respiratory poisons.

Investigations into Non-Target Organism Biochemical Responses (excluding human physiological effects)

The application of any pesticide raises concerns about its impact on non-target organisms. While specific studies on the biochemical responses of non-target invertebrates to this compound are limited, general principles of pesticide toxicology apply. Less than 1% of applied pesticides typically reach their intended target, with the remainder potentially impacting the surrounding environment and its inhabitants. nih.gov

Pesticides can induce a range of sublethal effects in non-target invertebrates, including alterations in DNA integrity, enzyme activity, growth, behavior, and reproduction. nih.gov For soil-dwelling invertebrates, exposure could lead to disruptions in crucial ecosystem functions like decomposition and nutrient cycling. The broader class of pesticides has been shown to negatively affect a wide array of non-target species. nih.gov Given the structural similarities to other bridged diphenyl compounds, which are generally less toxic than compounds like DDT, it is possible that the sulfone group mitigates some of the adverse effects on non-target organisms. However, comprehensive ecotoxicological studies are needed to ascertain the specific biochemical responses and potential risks posed by this compound to non-target invertebrate populations.

Interactive Data Table: Acaricide Mechanisms of Action

| Acaricide Class | Primary Mechanism of Action | Example Compound(s) |

| Sulfone Derivatives | Potentially chitin synthesis inhibition or mitochondrial respiration disruption | This compound (Hypothesized), Etoxazole |

| METI Acaricides | Mitochondrial Electron Transport Inhibition (Complex I) | Pyridaben, Fenpyroximate |

| QoI Acaricides | Mitochondrial Electron Transport Inhibition (Complex III) | Acequinocyl, Fluacrypyrim |

| Lipid Synthesis Inhibitors | Inhibition of acetyl-CoA carboxylase | Spirodiclofen, Spiromesifen |

| Nervous System Modulators | Disruption of nerve function (various targets) | Abamectin, Bifenazate |

Environmental Dynamics and Ecotoxicological Implications

Environmental Fate and Persistence in Terrestrial and Aquatic Compartments

Comprehensive evaluation of the environmental fate of 4-Chlorophenyl 4-phenoxyphenyl sulfone requires specific studies that have not been identified in publicly accessible scientific literature.

Sorption and Mobility Characteristics in Soil Matrices

No studies detailing the sorption and mobility of this compound in soil were found. To assess this, experimental data determining the soil organic carbon-water (B12546825) partitioning coefficient (Koc) would be necessary. This value indicates the compound's tendency to bind to soil particles versus remaining in the soil water. Generally, factors like soil organic matter content, clay content, and pH significantly influence the sorption of organic compounds. Without specific Koc values, the mobility of this compound remains uncharacterized.

Leaching Potential in Different Soil Types

The potential for this compound to leach through the soil profile and potentially contaminate groundwater is unknown. Assessing leaching potential requires data from soil column or lysimeter studies, which would quantify the movement of the compound through various soil horizons. Key factors influencing leaching include the compound's water solubility, its sorption characteristics (Koc), and its persistence in the soil environment (half-life). No such data is currently available.

Distribution and Dissipation in Agricultural Ecosystems

Information regarding the distribution and dissipation of this compound in agricultural settings is not available. Field studies would be required to understand how the compound partitions between soil, water, air, and biota after application, and to determine its rate of dissipation under real-world environmental conditions.

Abiotic Degradation Pathways

The breakdown of this compound through non-biological processes is a critical component of its environmental persistence, yet specific data is absent.

Photodegradation Kinetics and Product Identification

No research was found on the photodegradation of this compound. Such studies would involve exposing the compound to simulated or natural sunlight to measure its degradation rate (half-life) in water, on soil surfaces, or in the air. Furthermore, the identification of transformation products is crucial, as these can sometimes be more toxic or persistent than the parent compound.

Hydrolysis and Other Non-Biological Transformation Processes

The stability of this compound with respect to hydrolysis at different pH levels (acidic, neutral, and alkaline) has not been documented. The sulfone functional group is generally resistant to hydrolysis under typical environmental conditions, but specific kinetic studies are needed for confirmation. Other abiotic degradation processes, such as oxidation or reduction, also remain uninvestigated for this compound.

Biotic Degradation Processes

The persistence of this compound in the environment is largely determined by its susceptibility to degradation by living organisms, a process known as biotic degradation. This involves the metabolic activities of various organisms, primarily microorganisms, that can break down the compound into simpler, and often less harmful, substances.

Microbial Degradation in Soil and Water Environments

The microbial breakdown of this compound in soil and aquatic ecosystems is a critical process that influences its environmental concentration and potential for exposure to other organisms. While specific studies on this exact compound are limited, the degradation of structurally similar chemicals provides significant insights into its likely fate.

Identification of Key Microbial Consortia and Species (e.g., Bacillus species)

Research on analogous chlorinated aromatic compounds has consistently highlighted the role of diverse microbial communities in their degradation. Bacteria, in particular, are key players in the breakdown of such xenobiotics. For instance, various Bacillus species have demonstrated the ability to degrade a wide range of complex organic pollutants. nih.gov Co-cultivation of different Bacillus strains has, in some cases, shown enhanced degradation efficiency of certain toxins. mdpi.com

Studies on the degradation of 4-chlorobiphenyl (B17849) have identified strains of Achromobacter sp. and Bacillus brevis as capable of utilizing the compound. researchgate.net Furthermore, the degradation of 4-chloroacetophenone has been achieved by a mixed culture of an Arthrobacter sp. and a Micrococcus sp. nih.gov Given the structural similarities, it is plausible that similar microbial consortia, likely involving Bacillus and Pseudomonas species, play a significant role in the degradation of this compound in both soil and water. nih.gov

Elucidation of Enzymatic Degradation Pathways

The enzymatic breakdown of aromatic compounds, especially those containing ether linkages like this compound, is a key area of research. The cleavage of the robust β-O-4 aryl ether bond, a common linkage in complex organic molecules, is a critical step in their degradation. rsc.org Microorganisms have evolved specific enzymes to carry out this process. For example, certain bacteria possess β-etherases that can selectively cleave this linkage. researchgate.net

The degradation of diphenyl ethers has been shown to be initiated by several bacterial species, including those from the genera Pseudomonas, Erwinia, and Sphingomonas, which are capable of cleaving the ether linkage. semanticscholar.org In the case of lignin, a complex polymer with numerous ether bonds, the degradation pathway in Sphingobium sp. SYK-6 involves a three-enzyme system, including a Cα-dehydrogenase, a β-etherase, and a glutathione (B108866) lyase. rsc.org

For chlorinated aromatic compounds, degradation often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. The degradation of 4-chlorophenol, for instance, can occur via a modified ortho-cleavage pathway. researchgate.net It is therefore hypothesized that the enzymatic degradation of this compound would likely involve an initial cleavage of the ether bond, followed by the breakdown of the resulting chlorinated and non-chlorinated aromatic rings through established pathways.

Metabolite Formation and Subsequent Fate

In the degradation of 4-chlorobiphenyl by Achromobacter sp. and Bacillus brevis, 4-chlorobenzoic acid was identified as the major metabolic product. researchgate.net Similarly, the breakdown of 4-chloroacetophenone by a mixed microbial culture yielded 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol. nih.gov Based on these analogous pathways, the degradation of this compound is expected to produce metabolites such as 4-chlorophenol, phenol, and their corresponding hydroxylated derivatives. The sulfone group is anticipated to be relatively stable but may be modified in later stages of degradation. The ultimate fate of these metabolites would be further breakdown into simpler organic acids and eventually mineralization to carbon dioxide and water.

Metabolism in Non-Target Organisms (e.g., Fish, Plants, without specific toxicity endpoints)

When non-target organisms are exposed to this compound, they may metabolize the compound through various biochemical pathways. This metabolism can influence the compound's bioaccumulation potential and its persistence within the organism.

In aquatic organisms such as fish, the metabolism of foreign compounds typically involves two phases. Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups, making the compound more water-soluble. For chlorinated diphenyl ethers, uptake in trout has been shown to be rapid, with slow elimination, indicating a potential for bioaccumulation. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to facilitate their excretion.

In terrestrial environments, plants can also take up and metabolize foreign organic compounds from the soil. The metabolism of 4-chloro-2-methylphenoxyacetic acid in plants, for example, has been a subject of study to understand its fate in the agricultural ecosystem. wikipedia.org While specific data for this compound is not available, it is likely that plants would metabolize it through similar pathways involving hydroxylation and conjugation to form more polar and less mobile metabolites.

Ecotoxicological Assessment on Non-Target Environmental Biota (excluding human and mammalian studies)

The assessment of the ecotoxicological effects of this compound on non-target organisms is essential for a comprehensive environmental risk assessment. This involves evaluating its potential to cause harm to various components of aquatic and terrestrial ecosystems.

The toxicity of chemical compounds to aquatic life is often evaluated using indicator species. For invertebrates, Daphnia magna, a small freshwater crustacean, is a standard test organism. nih.govresearchgate.net Studies on glyphosate-based herbicides have shown that they can have a detrimental effect on the survival of Daphnia magna. nih.gov Given the chlorinated aromatic structure of this compound, it is anticipated to exhibit some level of toxicity to aquatic invertebrates.

Algae, as primary producers in aquatic ecosystems, are also crucial in ecotoxicological testing. The toxicity of triclosan, a polychloro phenoxy phenol, to various types of algae has been documented, highlighting its potential to disrupt algal communities. wikipedia.org Similarly, polychlorinated diphenyl ethers have been shown to bioaccumulate in green algae. nih.gov Therefore, it is expected that this compound could have adverse effects on algal growth and population dynamics.

For fish, the acute toxicity of chlorinated diphenyl ethers has been studied in species like brook trout. The 96-hour LC50 (the concentration lethal to 50% of the test population) for 4-chlorodiphenyl ether and 2,4-dichlorodiphenyl ether were determined to be 0.73 and 0.66 mg/L, respectively. nih.gov These values indicate a high level of acute toxicity to fish. While direct toxicity data for this compound is not available, its structural similarity to these compounds suggests a potential for similar ecotoxicological effects on fish.

Aquatic Organisms (e.g., Fish, Crustacea)

No data was found regarding the toxicity, bioaccumulation, or biomagnification of this compound in fish or crustacea.

Terrestrial Organisms (e.g., Bees, Soil Microorganisms)

No information is available on the effects of this compound on terrestrial invertebrates such as bees or its impact on the function and diversity of soil microbial communities.

Phytotoxicological Impact on Non-Target Vegetation

There is no available research on the potential for this compound to cause harm to non-target plant species.

Remediation Technologies for Environmental Contamination

Bioremediation Approaches

No studies detailing the microbial degradation or bioremediation of this compound were identified.

Resistance Evolution and Management Strategies in Pest Populations

Research on Resistance Management Strategies and Sustainable Control Approaches

Following a comprehensive review of publicly available scientific literature, it is important to note that specific research detailing the evolution of resistance to the chemical compound 4-Chlorophenyl 4-phenoxyphenyl sulfone in pest populations is not available. Consequently, there is a corresponding absence of documented resistance management strategies and sustainable control approaches developed specifically for this compound.

The management of pesticide resistance is a critical aspect of modern agriculture and public health to ensure the longevity and efficacy of pest control agents. Research in this area typically focuses on understanding the biochemical and genetic mechanisms by which pests develop resistance, and then using that knowledge to devise strategies that can mitigate or delay this evolution.

While no direct research on this compound is accessible, the principles of resistance management are broadly applicable to all pesticides. These general strategies, which would form the basis of any future research into this specific compound, are outlined below.

General Framework for Resistance Management Research

A theoretical research framework for managing resistance to this compound would involve several key areas of investigation:

Baseline Susceptibility: Establishing the initial susceptibility of target pest populations to the compound is the first step. This data provides a baseline against which future changes in susceptibility can be measured.

Monitoring Programs: Continuous monitoring of field populations for shifts in susceptibility is crucial for the early detection of resistance.

Mechanisms of Resistance: Research would need to identify the specific mechanisms by which pests might resist this compound. This could include target-site insensitivity, where the pesticide's molecular target in the pest is altered, or metabolic resistance, where the pest evolves enhanced detoxification capabilities.

Cross-Resistance Studies: It is important to determine if resistance to this compound could confer cross-resistance to other pesticides, particularly those with a similar mode of action.

Integrated Pest Management (IPM): Sustainable control approaches are centered on IPM, which integrates multiple control tactics to minimize reliance on any single chemical agent. Research would explore how this compound could be used judiciously within an IPM program, potentially in rotation with other pesticides or alongside biological and cultural control methods.

The table below illustrates the types of data that would be collected in such research programs.

Interactive Data Table: Hypothetical Research Areas for Resistance Management

| Research Area | Objective | Data to be Collected | Potential Application |

| Baseline Susceptibility | To establish the natural range of tolerance in various pest populations before widespread use. | Lethal concentration (LC50/LC90) values for target pests from different geographical regions. | Foundation for future resistance monitoring and setting resistance thresholds. |

| Resistance Monitoring | To detect changes in pest susceptibility over time and geography. | Annual LC50/LC90 values from key agricultural areas. | Early warning system for resistance development, guiding local control recommendations. |

| Biochemical Assays | To identify the metabolic pathways involved in detoxification. | Activity levels of enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases in susceptible vs. resistant strains. | Development of synergists to block metabolic resistance; informs which pesticide classes to avoid in rotations. |

| Genetic Sequencing | To identify specific mutations conferring target-site resistance. | DNA sequence of the target protein in susceptible vs. resistant individuals. | Development of rapid molecular diagnostics to detect resistance genes in pest populations. |

Sustainable Control Approaches

Sustainable pest control aims to reduce the selection pressure that drives resistance. In the absence of specific data for this compound, any use of this compound would need to be governed by established sustainability principles, such as:

Rotation of Modes of Action: Alternating its use with pesticides that have different killing mechanisms.

Until dedicated research is conducted and published, any discussion of resistance management for this compound must remain theoretical and based on the broader principles of insecticide and acaricide resistance management.

Advanced Analytical Chemistry for Detection and Quantification in Research Matrices

Chromatographic Techniques for Trace Analysis

Chromatography is the cornerstone of analytical methods for separating "4-Chlorophenyl 4-phenoxyphenyl sulfone" from interfering components within a sample matrix. The choice of technique is typically governed by the compound's physicochemical properties, such as volatility and polarity, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of thermally stable and volatile compounds. For sulfone compounds like diphenyl sulfone, a close structural analog to the target compound, GC-MS provides excellent separation and definitive identification. In a non-target screening of sewage sludge, diphenyl sulfone was successfully analyzed using a comprehensive two-dimensional GC coupled to high-resolution mass spectrometry (GCxGC-HRMS), as well as by standard GC-MS. nih.gov The use of analyte protectants may be necessary in some GC-MS analyses to achieve good peak shapes at low concentrations by minimizing interactions with active sites in the instrument's inlet and column.

Key parameters for the GC-MS analysis of the related diphenyl sulfone are detailed in the table below. nih.gov

| Parameter | Condition |

| Column | 30-m DB-5MS Ultra Inert (0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Inlet Mode | Splitless (105 s) |

| Oven Program | 80 °C (3.8 min), then 15 °C/min to 300 °C (hold 6.5 min) |

| MS Ion Source Temp. | 250 °C |

| Mass Range (m/z) | 38 to 400 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC)

For compounds with lower volatility or thermal instability, liquid chromatography is the preferred separation method. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high throughput, enhanced resolution, and exceptional sensitivity for trace-level quantification. nih.gov A UPLC-MS/MS method was developed for the simultaneous determination of 26 bisphenol analogs in dust, which included diphenyl sulfone. sciprofiles.com The analysis was performed in multiple-reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. sciprofiles.com This approach allows for accurate quantification even in complex matrices. sciprofiles.com

The table below summarizes the conditions used for the analysis of diphenyl sulfone in dust samples. sciprofiles.com

| Parameter | Condition |

| Instrument | UPLC-MS/MS |

| Column | CORTECS® UPLC® C18 (100 mm × 2.1 mm, 1.6 µm) |

| Mobile Phase | Methanol and 1 mmol/L ammonium (B1175870) fluoride (B91410) aqueous solution |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray (ESI), Positive and Negative MRM |

| Method LOQ (in dust) | 0.02 - 2.50 µg/kg |

High Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), often coupled with UV detection, is a widely used technique for the analysis of sulfone compounds. A reverse-phase (RP) HPLC method has been specifically developed for the analysis of 4-Chlorophenyl phenyl sulfone. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid. nih.gov Furthermore, the availability of columns with smaller particle sizes (e.g., 3 µm) allows for rapid analysis on UPLC systems. nih.gov

The following table outlines a typical set of conditions for the HPLC analysis of 4-Chlorophenyl phenyl sulfone. nih.gov

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV or Mass Spectrometry (with mobile phase modification) |

| Application Note | Method is suitable for fast UPLC applications with smaller particle columns. |

Sample Preparation and Extraction Methodologies for Complex Environmental and Biological Matrices

The quality of analytical data is heavily dependent on the efficiency of the sample preparation and extraction steps. The primary goals are to isolate the target analyte from the matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines salting-out liquid-liquid extraction (LLE) with an optional cleanup step known as dispersive solid-phase extraction (dSPE). oiml.orgnih.gov This methodology has proven effective for multi-residue analysis in a wide variety of matrices. In a study analyzing a range of environmental contaminants in human blood, a QuEChERS-style LLE was employed for the extraction of bis(4-chlorophenyl)sulfone, a compound structurally very similar to this compound. The LLE was performed using acetonitrile, followed by the addition of salts to induce phase separation. For further purification, a dSPE step using a primary secondary amine (PSA) sorbent to remove polar interferences was evaluated.

The study found that for LC-MS/MS analysis, the dSPE cleanup step resulted in losses of some analytes, and satisfactory results were obtained using only the LLE extract. For GC-MS analysis, absolute recoveries for bis(4-chlorophenyl)sulfone were comparable between the simple LLE extract and the extract that underwent additional dSPE cleanup.

The table below shows the absolute recovery data for bis(4-chlorophenyl)sulfone from spiked pig blood using LLE and dSPE, as analyzed by GC-MS.

| Extraction Method | Analyte | Spiking Level | Absolute Recovery (%) |

| LLE | bis(4-chlorophenyl)sulfone | 50 ng/mL | ~95% |

| dSPE | bis(4-chlorophenyl)sulfone | 50 ng/mL | ~90% |

Solid Phase Extraction (SPE) and Microextraction (SPME) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from liquid samples. It relies on the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the sorbent). For diphenyl sulfone and related compounds, hydrophilic-lipophilic balanced (HLB) sorbents are commonly employed due to their broad applicability. Oasis HLB cartridges have been successfully used to extract diphenyl sulfone from diverse matrices such as surface water, wastewater, and indoor dust prior to chromatographic analysis. sciprofiles.comuni-due.de

The following table summarizes applications of SPE for the extraction of diphenyl sulfone.

| Matrix | SPE Sorbent | Subsequent Analysis |

| Surface Water / Wastewater | Oasis HLB | UPLC-MS/MS |

| Indoor Dust | Oasis HLB | UPLC-MS/MS |

Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed directly to a sample or its headspace. It is valued for its simplicity and minimal environmental impact. SPME has been applied to the analysis of diphenyl sulfone in aqueous matrices. The development of advanced fibers, such as those with a hydrophilic-lipophilic balanced (HLB) coating, allows for the extraction of analytes across a wide range of polarities, making it a versatile tool for non-target screening in combination with GC-MS.

Liquid-Liquid Extraction (LLE) Approaches

No specific protocols or research findings detailing the use of Liquid-Liquid Extraction (LLE) for the express purpose of isolating this compound from research matrices were identified.

LLE is a fundamental sample preparation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on factors such as the partition coefficient of the analyte, the pH of the aqueous phase, the choice of organic solvent, and the solvent-to-sample volume ratio. For a diaryl sulfone compound, a typical LLE method would involve selecting an organic solvent (e.g., diethyl ether, dichloromethane) in which the compound has high solubility to extract it from an aqueous sample. While LLE is widely used for separating phenolic compounds and other organic molecules from complex mixtures, specific parameters and efficiency data for this compound are not available in the reviewed literature. researchgate.netscielo.brgoogle.com

Stir Bar Sorptive Extraction (SBSE) for Enhanced Preconcentration

There is no available research focused on the application of Stir Bar Sorptive Extraction (SBSE) for the preconcentration and analysis of this compound.

SBSE is a solventless sample preparation technique used for the extraction and enrichment of organic compounds from aqueous samples. nih.gov It utilizes a magnetic stir bar coated with a sorbent, most commonly polydimethylsiloxane (B3030410) (PDMS). nih.govmdpi.com The extraction is an equilibrium-based process controlled by the partitioning of the analyte between the sample matrix and the PDMS coating. nih.gov SBSE offers a much larger volume of extraction phase compared to techniques like solid-phase microextraction (SPME), resulting in higher analyte recovery and lower detection limits. nih.gov The technique is suitable for a wide range of semi-volatile and non-volatile compounds, including various pesticides and aroma compounds, and would theoretically be applicable to sulfone compounds. nih.govmdpi.comnih.gov After extraction, the stir bar is typically analyzed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) or liquid desorption-HPLC. researchgate.net However, specific methods, recovery rates, or detection limits for this compound using SBSE have not been documented.

Advanced Spectroscopic Characterization (excluding basic identification)

No publications were found that provide advanced spectroscopic characterization of this compound beyond routine identification. While the synthesis and basic properties of various diaryl sulfones are described in the literature, in-depth spectroscopic studies exploring characteristics such as conformational analysis, intermolecular interactions, or excited-state dynamics for this specific compound are not publicly available. chemrevlett.comrsc.orgorganic-chemistry.orgnih.gov

Development of Novel Sensor Technologies

The development of novel sensor technologies specifically targeting this compound is not reported in the scientific literature. The subsections below discuss the general principles of the requested sensor technologies.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Analysis

No research has been published on the creation of Molecularly Imprinted Polymers (MIPs) using this compound as a template molecule.

MIPs are synthetic polymers engineered to have specific recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). mdpi.comresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind binding cavities that can selectively rebind the target molecule from a complex sample. mdpi.com This "lock and key" mechanism makes MIPs valuable for applications such as solid-phase extraction, chemical sensors, and drug delivery. researchgate.netyoutube.com MIPs have been successfully developed for various compounds, including phenoxyacetic acids and sulfamethazine, demonstrating their versatility. mdpi.orgnih.gov In theory, a MIP could be developed for this compound by selecting appropriate functional monomers capable of interacting with the sulfone, ether, and chlorinated phenyl moieties of the molecule.

Chemiluminescence-Based Detection Systems

There are no documented chemiluminescence-based detection systems designed for the specific analysis of this compound.

Chemiluminescence is the emission of light as a result of a chemical reaction. This principle is used to develop highly sensitive detection methods. For sulfur-containing compounds, a common approach is ozone-induced chemiluminescence. nih.govrsc.org In this method, sulfur compounds are combusted at high temperatures to form sulfur monoxide (SO). The SO then reacts with ozone (O₃) to produce an excited state of sulfur dioxide (SO₂*), which emits light upon returning to its ground state. nih.govinterline.nl This emission is detected by a photomultiplier tube, and its intensity is proportional to the amount of sulfur present. interline.nl This technique, often coupled with gas chromatography, provides highly specific and sensitive detection for sulfur compounds in various matrices. nih.govrsc.orgepa.gov While this method is applicable to a broad range of sulfur compounds, its specific application or optimization for this compound has not been reported.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling and Simulation of 4-Chlorophenyl 4-phenoxyphenyl Sulfone

Molecular modeling and simulation are pivotal in understanding the three-dimensional structure and dynamic behavior of this compound. These techniques allow for the exploration of its conformational landscape and electronic properties, which are crucial determinants of its biological activity.

Conformational analysis of diaryl sulfone compounds, including this compound, is essential for understanding their interaction with biological targets. The flexibility of the ether and sulfone linkages allows the molecule to adopt various spatial arrangements. Molecular dynamics (MD) simulations can be employed to explore these conformational possibilities and identify the most stable or biologically relevant structures. While specific MD simulation studies on this compound are not extensively detailed in publicly available literature, the general principles of such simulations involve calculating the forces between atoms and using them to predict the molecule's movement over time. This can reveal how the molecule might bind to a receptor site in a target organism.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like this compound. These calculations can provide detailed information about the distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential. For instance, DFT studies on similar diaryl sulfone structures have been used to analyze their molecular geometries and vibrational spectra. researchgate.net Such analyses for this compound would help in identifying the regions of the molecule that are most likely to engage in chemical reactions or interactions with a biological target. The calculated electronic properties can also serve as descriptors in quantitative structure-activity relationship (QSAR) models.

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for precise values.

In Silico Design and Optimization of Analytical Tools

Computational methods are also being increasingly used to design and optimize analytical tools for the detection and separation of specific chemical compounds.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have high selectivity for a target molecule. Computational approaches play a crucial role in the rational design of MIPs for pesticides like this compound. researchgate.netmdpi.com These in silico methods can screen for the most suitable functional monomers and cross-linkers that will form a stable complex with the template molecule (in this case, this compound) before polymerization. researchgate.net By calculating the binding energies and geometries of these pre-polymerization complexes, researchers can predict which combination of monomers will result in a MIP with the highest affinity and selectivity, thereby reducing the time and cost associated with experimental trial-and-error. researchgate.net

Table 2: Example of Monomer Screening for this compound MIP Design

| Functional Monomer | Calculated Binding Energy (kcal/mol) | Predicted Affinity |

|---|---|---|

| Methacrylic acid | -8.5 | High |

| 4-Vinylpyridine | -7.2 | Moderate |

| Acrylamide | -6.8 | Moderate |

Note: This table presents hypothetical data to illustrate the outcome of a computational monomer screening process.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Non-Human Biological Effects and Environmental Fate

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. researchgate.net This approach is valuable for predicting the properties of new or untested chemicals.

For a QSAR study involving this compound and its analogues, relevant descriptors could include:

Electronic Descriptors: Charges on specific atoms, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

A resulting QSAR equation might take the general form:

log(1/LC50) = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

Such a model would allow for the prediction of the acaricidal efficacy of newly designed diaryl sulfone compounds based solely on their calculated structural properties, thereby accelerating the discovery of more potent and potentially safer acaricides. nih.govdigitellinc.com

Modeling Environmental Persistence and Biodegradability

The environmental fate of a chemical compound, encompassing its persistence and biodegradability, is of significant concern for ecological safety. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, provides a means to predict these characteristics for compounds like this compound, especially when experimental data is scarce.

These predictive models are built upon the principle that the structure of a molecule dictates its physicochemical properties and, consequently, its environmental behavior. For chlorinated compounds, which are generally known for their potential persistence, in silico modeling combined with machine learning has emerged as an effective tool. chemrxiv.org Such models can predict biodegradability and help to understand the structural features that confer resistance to degradation. chemrxiv.org

The process of modeling environmental persistence involves several key steps:

Descriptor Calculation: A wide array of molecular descriptors are calculated for the compound's structure. These can include constitutional indices, topological indices, quantum-chemical descriptors, and 3D-descriptors. For chlorinated compounds, descriptors related to electrotopological states and the relative positions of chlorine and oxygen atoms have been shown to be particularly relevant for predicting biodegradability. chemrxiv.org

Model Development: Machine learning algorithms, such as Support Vector Regression (SVR) and logistic regression, are employed to build models that correlate these descriptors with experimental data on biodegradability or persistence for a set of training compounds. chemrxiv.org

Model Validation: The predictive power of the developed models is rigorously tested using external datasets of compounds not used in the model's creation. chemrxiv.org

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR model for predicting the biodegradability of this compound.

| Descriptor Type | Example Descriptors | Relevance to Biodegradability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular size, shape, and branching, which influence microbial accessibility. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Relate to the molecule's reactivity and susceptibility to enzymatic attack. |

| Electrostatic | Dipole moment, Polarizability | Influence interactions with microbial enzymes and cell membranes. |

| 3D-Descriptors | Molecular surface area, Volume | Affect the molecule's transport and binding to biological macromolecules. |

This table is illustrative and provides examples of descriptor types used in QSAR modeling.

Docking Studies and Ligand-Target Interaction Modeling in Non-Human Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its potential interactions with biological targets in non-human organisms, which is a key aspect of ecotoxicology.

The primary goal of docking is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein. This information can elucidate the molecular initiating events that could lead to adverse outcomes in an organism. The general workflow for a docking study involves:

Preparation of the Receptor: The 3D structure of the target protein from a non-human species is obtained, often from a protein database like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

While specific docking studies for this compound in non-human systems are not widely published, research on structurally related compounds can provide insights. For example, docking studies on other sulfone-containing compounds have been used to explain their interactions with various enzymes and receptors. scielo.br Similarly, compounds containing a 4-chlorophenyl group have been the subject of docking studies to understand their biological activities. ijper.org

The insights gained from such studies are crucial for building Structure-Activity Relationship (SAR) models. For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can use the docked conformations of a series of related compounds to build a model that correlates their 3D structural and electronic properties with their biological activity. nih.gov These models can then be used to predict the activity of new or untested compounds. nih.gov

The following table outlines the key components and outputs of a hypothetical docking study of this compound with a target protein from a non-human organism.

| Component | Description | Example |

| Target Protein | A specific protein from a non-human species that is a potential target for the compound. | Cytochrome P450 from a fish species. |

| Binding Site | The specific region on the target protein where the ligand is predicted to bind. | The active site of the enzyme. |

| Predicted Binding Pose | The optimal 3D orientation and conformation of the ligand within the binding site. | The 4-chlorophenyl group might occupy a hydrophobic pocket, while the sulfone group could form hydrogen bonds. |

| Key Interactions | The specific non-covalent interactions that stabilize the ligand-protein complex. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking. |

| Binding Affinity Score | A numerical value that estimates the strength of the ligand-protein interaction. | A negative value, with more negative values indicating stronger binding. |

This table is for illustrative purposes to explain the concepts of a molecular docking study.

Emerging Research Directions and Future Perspectives

The study of 4-Chlorophenyl 4-phenoxyphenyl sulfone is entering a new phase, driven by technological advancements and a growing emphasis on sustainability. Future research is poised to delve deeper into its molecular interactions, develop safer pest control alternatives, and explore novel applications beyond agriculture. These emerging areas promise to refine our understanding of this compound and its place in both ecotoxicology and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chlorophenyl sulfone derivatives, and how can low yields in critical steps be addressed?

- Methodological Answer : Three synthetic approaches are documented for related sulfones (e.g., 4-chlorophenyl tribromomethyl sulfone). The Farrar method involves oxidative bromination of 2-(4-chlorophenylthio)acetic acid with sodium hypobromite but suffers from moderate yields (57%) and prolonged reaction times (~80 h). Alternative methods, such as direct halogenation or using pre-functionalized intermediates, may improve efficiency. Optimizing reaction conditions (e.g., temperature, stoichiometry) and employing catalysts (e.g., phase-transfer agents) can mitigate bottlenecks .

Q. How can researchers assess the stability of 4-chlorophenyl sulfone derivatives under reductive or high-temperature conditions?

- Methodological Answer : Thermal degradation studies under argon using sodium borohydride at 240–330°C reveal decomposition pathways. For example, 4-chlorophenyl sulfone degrades into 4-chlorophenyl sulfide and disulfide. Monitoring via TLC or GC-MS is critical to identify intermediates. Pre-screening thermal stability using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended for experimental design .

Q. What spectroscopic techniques are suitable for characterizing 4-chlorophenyl sulfone derivatives?

- Methodological Answer : Nuclear Quadrupole Resonance (NQR) spectroscopy effectively probes electric-field gradients in chlorinated sulfones, resolving structural distortions in incommensurate phases. For routine analysis, ¹H NMR (e.g., aromatic protons at 7.8–8.1 ppm) tracks functional group integrity, while FT-IR confirms sulfone (SO₂) stretches at ~1300–1150 cm⁻¹ .

Advanced Research Questions

Q. How does 4-chlorophenyl sulfone contribute to polymer degradation kinetics, and what analytical tools quantify its release?

- Methodological Answer : In hydrolytically degradable polymers (e.g., PEG-based hydrogels), 4-chlorophenyl sulfone acts as a cleavable crosslinker. Real-time ¹H NMR at pH 9.3 tracks aromatic proton intensity loss (7.8–8.1 ppm) and free sulfone formation. Kinetic modeling (e.g., pseudo-first-order decay) correlates PEG chain length with degradation rates, enabling tailored material design .

Q. What is the environmental persistence of 4-chlorophenyl sulfone derivatives, and how can biodegradation pathways be studied?

- Methodological Answer : Bis(4-chlorophenyl)sulfone exhibits slow biodegradation in soil, with half-lives exceeding months. Aerobic soil microcosm studies, coupled with LC-MS/MS, quantify parent compounds and metabolites (e.g., chlorophenols). Isotope-labeled analogs (e.g., ¹⁴C-sulfones) trace mineralization rates. Regulatory assessments require OECD 307 or EPA OPPTS 835.3200 protocols .

Q. How is 4-chlorophenyl sulfone utilized in synthesizing high-performance polymers, and what monomer compatibility issues arise?

- Methodological Answer : As a monomer in polyethersulfones (PES), it reacts with diamines (e.g., 4-aminothiophenol) via nucleophilic aromatic substitution. Challenges include avoiding side reactions (e.g., oxidation of thiol groups). K₂CO₃-mediated polycondensation in polar aprotic solvents (e.g., NMP) at 160–180°C optimizes molecular weight. SEC-MALS validates polymer dispersity .

Q. What computational models predict the pharmacokinetics of 4-chlorophenyl sulfone derivatives in biological systems?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models for bis(4-chlorophenyl)sulfone in rodents incorporate partition coefficients (logP ~3.5) and hepatic clearance data. Parameterization via in vitro microsomal assays (CYP450 metabolism) and allometric scaling enables cross-species extrapolation. Validation against in vivo plasma concentration-time profiles ensures model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.